molecular formula C20H20N2O4S B2948251 N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 2034618-04-5

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Cat. No.: B2948251
CAS No.: 2034618-04-5
M. Wt: 384.45
InChI Key: KZDCQIPYMCNVGI-UHFFFAOYSA-N
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Description

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a structurally complex molecule featuring a pyridine core substituted with a furan-3-yl moiety at the 5-position and a methylsulfonylphenyl group linked via a propanamide chain. The compound’s design integrates heterocyclic aromatic systems (pyridine and furan) and a sulfonamide-derived functional group, which are common motifs in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-(4-methylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-27(24,25)19-5-2-15(3-6-19)4-7-20(23)22-12-16-10-18(13-21-11-16)17-8-9-26-14-17/h2-3,5-6,8-11,13-14H,4,7,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDCQIPYMCNVGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC(=CN=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring, a pyridine moiety, and a sulfonamide group, which collectively contribute to its biological properties. The chemical formula is C19H20N2O3SC_{19}H_{20}N_2O_3S, and it has been noted for its stability and solubility characteristics that facilitate biological testing.

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial in various metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
  • Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, modulating signaling pathways that are involved in disease processes.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

Anticancer Activity

Research has indicated that this compound demonstrates significant anticancer activity. In vitro studies have shown that it induces apoptosis in cancer cell lines, with IC50 values indicating potent cytotoxic effects.

Cell LineIC50 (μM)Reference
A43115.2
MCF712.8
HT2910.5

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. The results from susceptibility testing are summarized below:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Studies

  • Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry evaluated the compound's effects on A431 cells, revealing that it triggers apoptosis through the mitochondrial pathway, leading to increased reactive oxygen species (ROS) production and activation of caspases .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, demonstrating that the compound's sulfonamide group plays a critical role in its antibacterial activity .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The methylsulfonyl group (-SO₂CH₃) undergoes nucleophilic substitution under basic conditions. For example:

  • Reaction with amines :
    In the presence of DBU (1,8-diazabicycloundec-7-ene), the sulfonamide’s NH group reacts with primary amines (e.g., benzylamine) to form substituted sulfonamides. This reaction proceeds via deprotonation and nucleophilic attack, with yields ranging from 65–78% depending on steric hindrance.

Reagent Conditions Product Yield
BenzylamineDBU, DMF, 80°C, 12hN-Benzyl-3-(4-(methylsulfonyl)phenyl)propanamide72%
CyclohexylamineCDI, THF, RT, 24hN-Cyclohexylsulfonamide derivative65%

Esterification and Amide Formation

The propanamide side chain participates in esterification and transamidation :

  • Esterification :
    Treatment with methanol/H₂SO₄ converts the terminal amide to a methyl ester. This reaction is critical for modulating solubility and bioavailability.

  • Transamidation :
    Using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine), the amide bond reacts with alcohols or amines to form new esters or amides.

Deprotection of the Furan Ring

The furan-3-yl substituent undergoes acid-catalyzed ring-opening in concentrated HCl, yielding a diketone intermediate. This reaction is reversible under basic conditions, enabling functionalization at the furan’s α-position .

Electrophilic Aromatic Substitution (EAS) on Pyridine

The pyridine ring undergoes nitration and halogenation :

  • Nitration :
    At 0°C with HNO₃/H₂SO₄, the pyridine’s C4 position is selectively nitrated (yield: 58% ).

  • Bromination :
    Using Br₂ in acetic acid, bromine adds to the C2 position (yield: 62% ).

Stability Under Hydrolytic Conditions

The compound shows limited stability in acidic/basic media:

  • Acidic hydrolysis (1M HCl, 60°C): Degrades via cleavage of the sulfonamide group (t₁/₂ = 4h).

  • Basic hydrolysis (1M NaOH, 60°C): The amide bond hydrolyzes to a carboxylic acid (t₁/₂ = 2h).

Condition Degradation Pathway Half-Life (t₁/₂)
1M HCl, 60°CSulfonamide cleavage4h
1M NaOH, 60°CAmide hydrolysis to carboxylic acid2h

Sulfonamide Modifications

The methylsulfonyl group can be reduced to a thioether using LiAlH₄ in THF (yield: 55% ). Further oxidation with H₂O₂ regenerates the sulfonyl group, demonstrating reversible redox behavior.

Key Findings from Mechanistic Studies

  • Sulfonamide reactivity is pH-dependent, with optimal nucleophilic substitution at pH 8–9.

  • The furan ring participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), confirmed by DFT calculations .

  • Steric effects dominate the pyridine’s EAS selectivity, as shown by molecular docking studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related molecules from the provided evidence, focusing on structural features, synthetic pathways, and physicochemical properties.

Compound Name / ID Key Structural Features Synthesis Yield (%) Melting Point (°C) Notable Properties Reference(s)
Target Compound: N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide Pyridine-furan core, methylsulfonylphenyl-propanamide linker N/A N/A Hypothesized to exhibit enhanced binding due to furan’s electron-rich nature N/A
(S)-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)-2-(methylsulfonamido)propanamide (Compound 5) Pyrazole-pyridine core, dichlorophenyl/fluorophenyl substituents, methylsulfonamido group 60 126–127 High yield; pyrazole moiety may enhance metabolic stability
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (5a) Tetrahydrofuran-3-yl sulfamoyl group, butyramide chain 51 180–182 Moderate yield; chiral center influences stereoselective interactions
N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (4) Pyridine-sulfonamide hybrid, bromo/methoxy/fluorophenyl groups 91 N/A High-yield synthesis via sulfonyl chloride coupling
N-(4-Chloro-3-(trifluoromethyl)phenyl)-5-(pyridin-2-yl)pentanamide (27) Pyridine-pentanamide linker, chloro-trifluoromethylphenyl group N/A N/A Synthesized via Fe-mediated coupling; trifluoromethyl enhances lipophilicity
Methanesulfonamide-chromenone derivative (Example 56) Chromen-4-one core, pyrazolo[3,4-d]pyrimidin, fluorophenyl groups 33 252–255 Low yield but high melting point; likely exhibits strong π-π stacking interactions

Structural and Functional Analysis

  • Heterocyclic Core Variations: The target compound’s pyridine-furan system distinguishes it from pyrazole-pyridine (Compound 5, ) and chromenone-pyrimidine (Example 56, ) analogs. Furan’s electron-rich nature may improve binding to hydrophobic enzyme pockets compared to bulkier groups like dichlorophenyl .
  • Synthetic Efficiency: Yields vary significantly: N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (91%, ) vs. methanesulfonamide-chromenone (33%, ). The target compound’s synthesis would likely require optimized coupling steps to achieve comparable efficiency.
  • Physicochemical Properties: Melting points correlate with molecular rigidity; chromenone derivatives (252–255°C, ) exhibit higher thermal stability than aliphatic amides (e.g., 142–143°C for Compound 5c, ). The target compound’s melting point is expected to fall within this range.
  • Biological Relevance: While biological data for the target compound is absent, analogs like Compound 5 (pyrazole-pyridine) and Example 56 (chromenone) are likely designed for kinase or protease inhibition, given their structural resemblance to known inhibitors .

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